Linoleic acid
Overview
Description
Linoleic acid is a polyunsaturated omega-6 fatty acid, which plays a pivotal role in human health . It is a liquid unsaturated fatty acid found especially in semidrying oils such as corn oil and is essential for the nutrition of some animals .
Synthesis Analysis
Linoleic acid synthesis involves several genes, including the FAD2 family. These genes are highly related to linoleic acid biosynthesis . The heterologous expression of these genes in tobacco revealed that all five of these genes increased the content of linoleic acid .
Molecular Structure Analysis
The molecular formula of linoleic acid is C18H32O2 . It is a carboxylic acid with a chain of 18 carbon atoms and two double bonds .
Chemical Reactions Analysis
Linoleic acid is known to consist of several geometrical isomers, the most abundant of which is 9-cis,11-trans-octadecadienoic acid, formed by biohydrogenation in the rumen . Commercial linoleic acid is produced by alkaline isomerization of linoleate-rich oils, such as sunflower oil .
Physical And Chemical Properties Analysis
Linoleic acid is a colorless liquid with a density of 0.9 g/cm³ . It has a melting point of -12 °C and a boiling point of 229 °C at 16 mmHg . It is virtually insoluble in water but soluble in many organic solvents .
Scientific Research Applications
1. Pharmaceutical Applications
- Linoleic acid (LA) has been incorporated into nanovesicles as a natural unsaturated fatty acid for pharmaceutical uses, especially in topical drug delivery systems. These nanocarriers, which include linoleic acid, have been shown to improve the percutaneous permeation and antioxidant activity of drugs like ammonium glycyrrhizinate, suggesting potential for treating topical diseases (Cristiano et al., 2021).
2. Nutritional and Dietary Benefits
- As a polyunsaturated fatty acid, LA has significant implications for cardiovascular health. Increased dietary intake or tissue levels of LA are associated with improved cardiovascular risk factors, including better plasma lipid profiles, glycaemic control, and insulin resistance. Observational data indicate a reduced incidence of cardiovascular diseases and metabolic syndromes with higher LA intake (Marangoni et al., 2019).
3. Dermatological Uses
- In dermatology, linoleic acid-containing emulsions have been compared favorably against urea-containing emulsions in treating atopic dermatitis. LA-based emulsions significantly decreased local severity scores and improved skin hydration, suggesting its efficacy in managing skin barrier dysfunction (Nasrollahi et al., 2018).
4. Potential in Autoimmune Disorders
- Research suggests a protective role of LA against autoimmune disorders like rheumatoid arthritis. These findings emphasize the need for further research on the mechanisms underlying these effects and their potential therapeutic applications (Lee, 2018).
5. Role in Mitochondrial Function
- LA has been found to improve the assembly of mitochondrial oxidative phosphorylation system components in heart failure. This suggests that dietary supplements of LA could be beneficial for cardiac malfunction in heart failure, although they may not completely cure it (Maekawa et al., 2019).
6. Antimicrobial Applications
- Linoleic acid derivatives have been explored for their antimicrobial properties. For instance, monoacylglycerol derivatives prepared from LA showed weak antibacterial activity against Staphylococcus aureus, indicating potential applications in developing new antibacterial agents (Jumina et al., 2019).
7. Analysis in Food and Nutrition
- LA is a major component of vegetable oils and essential for health. Effective methods like urea complexation have been developed to concentrate LA from oils like palm oil for nutritional purposes (Setyawardhani et al., 2018).
- Innovative methodologies like paper spray ionization coupled with mass spectrometry have been developed to evaluate the content of LA in edible vegetable oils, increasing their value from a nutraceutical perspective (Bartella et al., 2023).
Future Directions
The effect of linoleic acid consumption on cardiovascular disease risk markers in healthy individuals is a topic of ongoing research . The limited capacity for conversion to longer-chain n-3 fatty acids, and the lack of efficacy in ameliorating cardiovascular disease risk factors and inflammatory markers in humans suggests that increased consumption of linoleic acid may be of little benefit in altering EPA+DHA status or in improving health outcomes compared with other dietary interventions .
properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Record name | LINOLEIC ACID | |
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Record name | linoleic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Linoleic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
7049-66-3, 30175-49-6, 67922-65-0 | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |
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DSSTOX Substance ID |
DTXSID2025505 | |
Record name | Linoleic acid | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |
Record name | LINOLEIC ACID | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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Record name | Linoleic acid | |
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Record name | Linoleic acid | |
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Record name | Linoleic and linolenic acid (mixture) | |
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Boiling Point |
444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic acid | |
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Solubility |
Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic and linolenic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
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Density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |
Record name | LINOLEIC ACID | |
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Record name | LINOLEIC ACID | |
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Record name | Linoleic and linolenic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |
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Vapor Pressure |
0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |
Record name | Linoleic acid | |
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Record name | LINOLEIC ACID | |
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Mechanism of Action |
/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/, Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/, /Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/ | |
Record name | LINOLEIC ACID | |
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Product Name |
Linoleic Acid | |
Color/Form |
Colorless oil, Colorless to straw-colored liquid | |
CAS RN |
60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |
Record name | LINOLEIC ACID | |
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Record name | Linoleic acid | |
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Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,12-Octadecadienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oils, grape | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINOLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |
Record name | LINOLEIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20571 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | LINOLEIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.